N-(3-Chlorophenyl)-5-methylisoxazole-4-carboxamide
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Overview
Description
N-(3-Chlorophenyl)-5-methylisoxazole-4-carboxamide is an organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of a chlorophenyl group and a carboxamide group in this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Chlorophenyl)-5-methylisoxazole-4-carboxamide typically involves the reaction of 3-chlorobenzoyl chloride with 5-methylisoxazole-4-carboxamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases efficiency .
Chemical Reactions Analysis
Types of Reactions: N-(3-Chlorophenyl)-5-methylisoxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the carboxamide group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N-(3-Chlorophenyl)-5-methylisoxazole-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of N-(3-Chlorophenyl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets in the body. The compound is believed to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
- 2-Chloro-N-(2-chlorophenyl)nicotinamide
- 2-Chloro-N-(3-chlorophenyl)nicotinamide
- 2-Chloro-N-(4-chlorophenyl)nicotinamide
- N-(2-bromophenyl)-2-chloronicotinamide
Comparison: N-(3-Chlorophenyl)-5-methylisoxazole-4-carboxamide is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the specific arrangement of functional groups .
Properties
CAS No. |
61643-16-1 |
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Molecular Formula |
C11H9ClN2O2 |
Molecular Weight |
236.65 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C11H9ClN2O2/c1-7-10(6-13-16-7)11(15)14-9-4-2-3-8(12)5-9/h2-6H,1H3,(H,14,15) |
InChI Key |
XIPMLCRYAAGNTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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